4-Amino-2-(piperidin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of an amino group at the 4-position of the benzene ring and a piperidine ring attached at the 2-position. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for developing therapeutic agents.
The compound can be synthesized from readily available precursors in organic chemistry laboratories. It falls under the category of benzamide derivatives, which are known for their diverse biological activities, including anti-inflammatory and antitumor properties. The chemical structure can be represented by its International Union of Pure and Applied Chemistry name, which reflects its systematic nomenclature.
The synthesis of 4-Amino-2-(piperidin-1-yl)benzamide typically involves several key steps:
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Techniques like continuous flow reactors may enhance efficiency and yield.
The molecular formula of 4-Amino-2-(piperidin-1-yl)benzamide is . Its structure features a benzene ring with an amino group and a piperidine substituent, which significantly influences its chemical reactivity and biological activity.
4-Amino-2-(piperidin-1-yl)benzamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 4-Amino-2-(piperidin-1-yl)benzamide primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator within various biochemical pathways, modulating enzyme activity and influencing cellular processes. This interaction is crucial for its potential therapeutic effects in medicinal chemistry.
Relevant data on melting point, boiling point, and other physical constants are often determined through experimental methods such as differential scanning calorimetry or thermogravimetric analysis .
4-Amino-2-(piperidin-1-yl)benzamide has several significant applications:
The synthesis of 4-amino-2-(piperidin-1-yl)benzamide typically employs a four-step sequence starting from halogenated nitrobenzoic acid precursors. A representative route begins with N-butyl-2-chloro-5-nitrobenzamide, synthesized via DCC/HOBt-mediated coupling of 2-chloro-5-nitrobenzoic acid with n-butylamine in anhydrous DMF. Subsequent nucleophilic aromatic substitution displaces the chloride with piperidine under basic conditions (NaH/dioxane), yielding N-butyl-2-(piperidin-1-yl)-5-nitrobenzamide. The critical nitro reduction is achieved catalytically using Pd/C or Raney nickel under hydrogen atmosphere (3 atm, 25°C), furnishing the 4-amino intermediate. Final amide formation at the carboxylic acid position is accomplished through coupling with ammonia or primary amines using standard peptide coupling agents [5].
Key Optimization Insights:
Table 1: Representative Multistep Synthesis of 4-Amino-2-(piperidin-1-yl)benzamide Derivatives
Step | Starting Material | Reaction | Conditions | Yield |
---|---|---|---|---|
1 | 2-Chloro-5-nitrobenzoic acid | Amidation | DCC/HOBt, n-butylamine, DMF, 0°C→RT, 12h | 85% |
2 | N-Butyl-2-chloro-5-nitrobenzamide | Piperidine substitution | Piperidine, NaH, dioxane, 80°C, 4h | 78% |
3 | N-Butyl-2-(piperidin-1-yl)-5-nitrobenzamide | Nitro reduction | 10% Pd/C, H₂ (3 atm), EtOH, 25°C, 2h | 92% |
4 | 4-Amino-2-(piperidin-1-yl)-N-butylbenzamide | Amidation | NH₄Cl, DIPEA, HATU, DMF, RT, 6h | 80% |
Continuous flow hydrogenation revolutionizes the nitro reduction step in synthesizing 4-amino-2-(piperidin-1-yl)benzamide precursors. ThalesNano H-cube® systems with Raney Ni or Pd/C cartridges enable precise control of temperature (50–80°C), pressure (20–100 bar), and flow rates (0.5–2 mL/min), enhancing reproducibility and safety. Compared to batch processes, flow systems achieve >98% conversion in minutes versus hours, minimizing catalyst deactivation and eliminating hazardous hydrogen handling. The saturated hydrogen environment in tube-in-tube reactors (e.g., Vapourtec Gas/Liquid systems) ensures optimal gas-liquid-catalyst contact, suppressing unwanted byproducts like hydroxylamines [7].
Scalability Advantages:
Table 2: Flow vs. Batch Hydrogenation for Nitro Intermediate
Parameter | Batch Reactor | Flow Reactor (H-cube®) |
---|---|---|
Temperature | 25°C | 80°C |
Pressure | 3 atm H₂ | 100 bar H₂ |
Reaction Time | 120 min | 2.5 min |
Conversion | 92% | >99% |
Catalyst Loading | 10% Pd/C (w/w) | Raney Ni cartridge (0.5 g) |
Byproducts | Hydroxylamine (3%) | <0.5% |
The Schotten-Baumann reaction enables direct amidation of 2-(piperidin-1-yl)-4-aminobenzoic acid derivatives under mild, aqueous conditions. This method employs acyl chloride intermediates generated in situ by treating the carboxylic acid with thionyl chloride (SOCl₂). Subsequent reaction with amines occurs in a biphasic system (dichloromethane-water) with NaOH (10–20%) as base, completing in 30–60 minutes at 0–5°C. The aqueous base continuously neutralizes HCl, driving the equilibrium toward amide formation while preventing hydrolysis. For 4-amino-2-(piperidin-1-yl)benzamide synthesis, this method achieves 75–85% yields, outperforming solid-phase coupling reagents by avoiding expensive HATU or PyBOP [4] [10].
Optimized Protocol:
Conformational restriction of 4-amino-2-(piperidin-1-yl)benzamide enhances target binding affinity and metabolic stability. Key strategies include:
Synthetic Routes to Rigidified Analogues:1. Spiroindoline-piperidine Synthesis:- Pd-catalyzed arylation of 4-piperidone followed by reductive cyclization forms the spiro framework.- Final Schotten-Baumann acylation attaches the benzamide moiety [3].2. Indoline-Benzamide Hybrids:- Nitro reduction of 2-(piperidin-1-yl)-4-nitrobenzamide with SnCl₂/HCl induces simultaneous cyclization to indoline upon heating [5].
Table 3: Conformationally Restricted Analogues of 4-Amino-2-(piperidin-1-yl)benzamide
Compound | Structure | Key Modification | Biological Target |
---|---|---|---|
5-(2-(Pyrrolidin-1-yl)acetamido)-N-butyl-2-(spiro[indoline-3,4'-piperidin]-1-yl)benzamide | Hybrid spiroindoline-piperidine | Prion protein (PrPC) | |
4-Amino-2-(4-methyl-1,4-diazepan-1-yl)benzamide | 7-membered ring with methyl constraint | Muscarinic receptors | |
4-Amino-N-[2-(piperidin-1-yl)ethyl]benzamide | Ethylenediamine linker | Dopamine/Serotonin receptors |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4